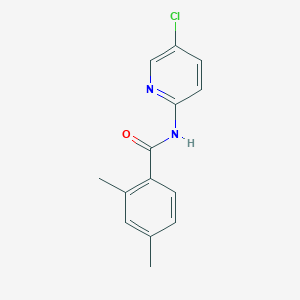![molecular formula C23H23N3O3 B244688 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244688.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用機序
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to downstream inhibition of several signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been shown to induce apoptosis and growth inhibition of B-cells in vitro and in vivo. In addition, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been shown to inhibit the production of cytokines and chemokines that promote the survival and proliferation of B-cells. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of B-cell malignancies.
実験室実験の利点と制限
One advantage of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide is its specificity for BTK, which reduces off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient administration in preclinical and clinical studies. However, one limitation of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide is its potential for drug resistance, as mutations in BTK can lead to reduced sensitivity to BTK inhibitors. Another limitation is the potential for adverse effects, such as bleeding and infection, which have been observed in clinical trials.
将来の方向性
For the research and development of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide include the evaluation of its efficacy and safety in clinical trials for the treatment of various B-cell malignancies. In addition, the combination of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide with other anti-cancer agents, such as venetoclax and immune checkpoint inhibitors, is an area of active investigation. The identification of biomarkers that predict response to N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide and the development of strategies to overcome drug resistance are also important areas of research. Finally, the evaluation of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of potential future exploration.
合成法
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 4-aminophenyl piperazine to form N-(4-aminophenyl)-4-methylbenzamide. This intermediate is then reacted with 2-furoyl chloride to obtain the final product, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide.
科学的研究の応用
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies have demonstrated the efficacy of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide in reducing tumor growth and improving survival in mouse models of B-cell malignancies.
特性
分子式 |
C23H23N3O3 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H23N3O3/c1-17-4-6-18(7-5-17)22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-3-2-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27) |
InChIキー |
SIEXZMRFCKWFDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B244628.png)